An In-Depth Technical Guide to Dimethyl 3-aminopentanedioate Acetate
An In-Depth Technical Guide to Dimethyl 3-aminopentanedioate Acetate
Abstract
This technical guide provides a comprehensive overview of Dimethyl 3-aminopentanedioate acetate (CAS No. 1345983-89-2), a key organic salt utilized primarily as an intermediate in the pharmaceutical industry.[1] The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and analytical characterization data. The guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's synthesis and properties for its application in complex molecule construction. We will explore the causality behind the synthetic methodology and the interpretation of its spectroscopic signature, grounding the discussion in established chemical principles.
Chemical Identity and Properties
Nomenclature and Structure
Dimethyl 3-aminopentanedioate acetate is the acetic acid salt of Dimethyl 3-aminopentanedioate. The core structure is the dimethyl ester of 3-aminoglutaric acid. The protonated amine forms an ionic bond with the acetate anion.
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IUPAC Name: dimethyl 3-aminopentanedioate;acetic acid
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Synonyms: 3-amino-pentanedioic acid dimethyl ester acetate, Dimethyl 3-aminoglutarate acetate
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Core Amine (Free Base): Dimethyl 3-aminopentanedioate[2]
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CAS Number (Free Base): 77313-09-8[2]
The formation of the acetate salt is a straightforward acid-base reaction where the amino group of the diester is protonated by acetic acid.
Caption: Formation of the acetate salt from its free base.
Physicochemical Data
Quantitative data for the acetate salt and its corresponding free base are summarized below for comparative analysis.
| Property | Dimethyl 3-aminopentanedioate acetate | Dimethyl 3-aminopentanedioate (Free Base) | Reference |
| CAS Number | 1345983-89-2 | 77313-09-8 | [2][3] |
| Molecular Formula | C9H17NO6 | C7H13NO4 | [2][3] |
| Molecular Weight | 235.23 g/mol | 175.18 g/mol | [2][3] |
| Appearance | Off-white solid | Not specified | [3] |
| Purity | Typically ≥99% | Not specified | [1] |
Synthesis and Purification
The synthesis of Dimethyl 3-aminopentanedioate acetate is achieved through a robust and scalable acid-base crystallization process. The protocol described is derived from a patent filed by GlaxoSmithKline, ensuring its industrial relevance and reliability.[3]
Causality of Experimental Design
The choice of solvent and temperature is critical for a successful synthesis. tert-Butyl methyl ether (TBME) is selected as the solvent. Its moderate polarity keeps the uncharged free base, Dimethyl 3-aminopentanedioate, in solution. However, upon formation of the ionic acetate salt, the product's polarity increases significantly, causing it to be insoluble in TBME and precipitate out. This solvent-mediated precipitation is the cornerstone of the purification strategy, obviating the need for more complex methods like column chromatography.
Temperature control is another key parameter. The initial cooling to 15°C manages the exotherm of the acid-base neutralization. Further cooling to 5°C is employed to maximize the yield by reducing the solubility of the product in the solvent system, driving the crystallization process to completion.[3]
Caption: Experimental workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
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Dimethyl 3-aminopentanedioate (568 g, 3.24 mol)
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Glacial acetic acid (195 g, 3.24 mol)
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tert-Butyl methyl ether (2.3 L)
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1:1 tert-Butyl methyl ether/heptane (for washing)
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Ice bath
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Reaction vessel with stirring mechanism
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Filtration apparatus
Procedure:
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A solution of dimethyl 3-aminopentanedioate (568 g, 3.24 mol) in tert-butyl methyl ether (2.3 L) is prepared in a suitable reaction vessel.[3]
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The solution is cooled in an ice bath.[3]
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Glacial acetic acid (195 g, 3.24 mol) is added dropwise, ensuring the internal reaction temperature is maintained at approximately 15°C.[3]
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The resulting mixture is seeded with a small quantity of the desired crystalline product to initiate crystallization.[3]
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The mixture is stirred for 90 minutes while being cooled to 5°C to allow for complete precipitation.[3]
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The precipitate is collected by filtration.[3]
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The filter cake is washed with a 1:1 mixture of tert-butyl methyl ether/heptane.[3]
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The final product is dried under vacuum to yield the acetic acid salt of dimethyl 3-aminopentanedioate as an off-white solid (yield reported as 640 g).[3]
Analytical Characterization
Structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for elucidating the structure of the final product.
¹H NMR Spectrum Analysis
The proton NMR spectrum provides a definitive fingerprint of the molecule. The reported data is as follows:
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¹H NMR (DMSO-d6) δ (ppm): 5.30 (br s, 3H), 3.56 (s, 6H), 3.36 (m, 1H), 2.44 (dd, J=16, J=5, 2H), 2.31 (dd, J=16, J=8, 2H), 1.86 (s, 3H).[3]
Interpretation:
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δ 5.30 (br s, 3H): This broad singlet corresponds to the three protons of the protonated amine (-NH3+). The broadness is characteristic of protons on a nitrogen atom, often due to quadrupole broadening and exchange with trace amounts of water.
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δ 3.56 (s, 6H): This sharp singlet integrates to six protons and represents the two equivalent methyl ester (-OCH3) groups.[3]
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δ 3.36 (m, 1H): This multiplet corresponds to the single proton at the C3 position (the chiral center), which is coupled to the four adjacent methylene protons.[3]
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δ 2.44 & 2.31 (dd, 2H each): These two signals, both doublets of doublets, represent the four methylene protons at the C2 and C4 positions. They are diastereotopic and thus chemically non-equivalent, resulting in distinct signals and complex splitting patterns.[3]
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δ 1.86 (s, 3H): This singlet corresponds to the three protons of the acetate counter-ion (CH3COO-).[3]
Caption: Simplified ¹H NMR assignments for the core structure.
Applications in Research and Drug Development
Dimethyl 3-aminopentanedioate acetate serves as a valuable building block in organic synthesis, particularly within the realm of pharmaceutical development.[1]
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Pharmaceutical Intermediate: Its primary documented application is as a pharmaceutical intermediate.[1] The molecule possesses two key functionalities: a protected carboxylic acid (as a methyl ester) and a primary amine (as an acetate salt). This bifunctional nature allows it to be incorporated into larger, more complex molecules through various chemical transformations.
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Scaffold for Bioactive Molecules: While specific drug targets are not detailed in the available literature, compounds with similar structures (amino acid derivatives) are fundamental to medicinal chemistry. The pentanedioate backbone can serve as a scaffold to orient other functional groups in three-dimensional space, which is crucial for binding to biological targets like enzymes or receptors. The amine provides a convenient handle for amide bond formation, a ubiquitous linkage in pharmaceuticals.
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Analogue Synthesis: Researchers can use this compound to synthesize analogues of existing drugs or natural products, modifying the backbone to probe structure-activity relationships (SAR). The dimethyl ester groups can be selectively hydrolyzed to reveal the free carboxylic acids, providing additional points for chemical modification.
Handling and Storage
As a standard laboratory chemical, Dimethyl 3-aminopentanedioate acetate should be handled with appropriate care.
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Storage: Store in a cool, dry place in a tightly sealed container to prevent moisture absorption, which can affect the integrity of the salt.[1]
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Safety: All handling should be performed by technically qualified individuals in a laboratory setting.[4] It is intended for research and development use only.[4] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
Dimethyl 3-aminopentanedioate acetate is a well-defined chemical entity with a clear and scalable synthesis protocol. Its utility as a pharmaceutical intermediate is established, and its structure offers significant versatility for medicinal chemists. The availability of detailed spectroscopic data allows for unambiguous identification and quality control. This guide provides the foundational knowledge required for the effective procurement, synthesis, and application of this compound in advanced scientific research.
References
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LookChem. (n.d.). DiMethyl 3-aMinopentanedioate acetate, CasNo.1345983-89-2. Retrieved from [Link]
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PubChem. (n.d.). Dimethyl 3-aminopentanedioate. National Center for Biotechnology Information. Retrieved from [Link]
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LookChem. (n.d.). Cas 16422-27-8,(R)-dimethyl 2-aminopentanedioate. Retrieved from [Link]
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